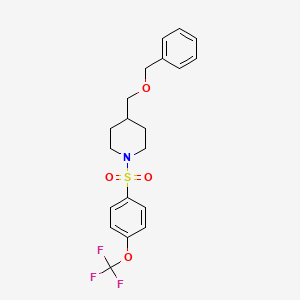
4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a trifluoromethoxy phenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.
Attachment of the Trifluoromethoxy Phenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with a trifluoromethoxy phenyl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Shares the trifluoromethoxy group but lacks the piperidine ring and benzyloxy methyl group.
Benzyloxy methyl piperidine: Contains the piperidine ring and benzyloxy methyl group but lacks the trifluoromethoxy phenyl sulfonyl group.
Uniqueness
4-((Benzyloxy)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the benzyloxy methyl group and piperidine ring provide additional sites for chemical modification and interaction with biological targets.
Eigenschaften
IUPAC Name |
4-(phenylmethoxymethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c21-20(22,23)28-18-6-8-19(9-7-18)29(25,26)24-12-10-17(11-13-24)15-27-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIKHYQOQREKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2621309.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)

![3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)
![N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2621321.png)


![3'-(4-Bromophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2621326.png)
